槐胺碱

描述

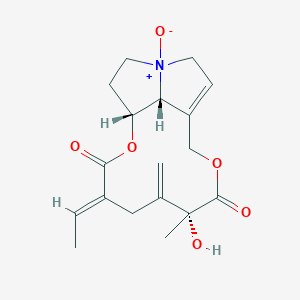

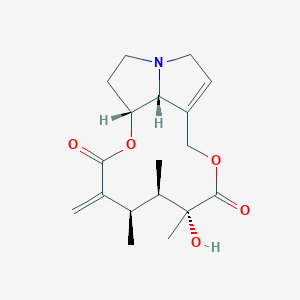

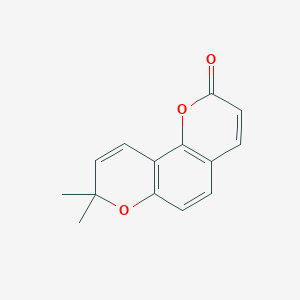

Sophoramine is an organic compound with the chemical formula C15H20N2O. It is a white crystalline solid that is slightly soluble in water but highly soluble in organic solvents such as alcohol and ketones . Sophoramine is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and immunosuppressive effects .

科学研究应用

Sophoramine has a wide range of scientific research applications:

作用机制

Sophoramine is a natural quinolizidine alkaloid found in certain herbs, including Sophora flavescens Alt, Sophora alopecuroides L, and Sophora viciifolia Hance . It has been recognized for its wide range of pharmacological properties .

Target of Action

Sophoramine’s primary targets are the heart and the immune system . It has positive inotropic action, negative chronotropic action, negative automaticity, and negative conductivity on the heart . These actions form the pharmacological basis of its antiarrhythmic effects . In addition, Sophoramine has immunosuppressive effects .

Mode of Action

Sophoramine interacts with its targets primarily through its effects on the heart and the immune system. It enhances cardiac function without increasing myocardial oxygen consumption . This, along with its cardioprotective effects and its ability to increase coronary artery flow, allows it to alleviate myocardial ischemia . Its hypotensive effect may be related to blocking neuroganglia and directly dilating blood vessels .

Biochemical Pathways

Sophoramine affects several biochemical pathways. It is involved in the NF-κB signaling pathway . This pathway plays a crucial role in regulating the immune response to infection. Misregulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

It is known that sophoramine has beneficial effects on various cancer types, such as lung cancer, gastric cancer, colon cancer, cervical cancer, prostate cancer, liver cancer, myeloma, and head and neck cancer

Result of Action

The molecular and cellular effects of Sophoramine’s action include cardioprotection, enhancement of cardiac function, and alleviation of myocardial ischemia . It also has central suppression, analgesic, anti-inflammatory, and immunosuppressive effects . These effects make it useful for treating heart failure, myocardial infarction, various arrhythmias, and transplantation rejection .

Action Environment

It is known that sophoramine has a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-viral, anti-arrhythmia, and analgesic functions These activities suggest that Sophoramine may be influenced by a variety of environmental factors, including the presence of other drugs, the patient’s health status, and the specific characteristics of the disease being treated

生化分析

Biochemical Properties

Sophoramine interacts with various enzymes and proteins, exerting its effects through these interactions. It has positive inotropic action, negative chronotropic action, negative automaticity, and negative conductivity on the heart . These actions form the pharmacological basis of its antiarrhythmia effect .

Cellular Effects

Sophoramine has central suppression, analgesia, anti-inflammation, and immunosuppression effects . It can treat transplantation rejection . It also has the hypotensive effect, which may be related to blocking neuroganglia and directly dilating blood vessels .

Molecular Mechanism

Sophoramine exerts its effects at the molecular level through various mechanisms. For instance, it inhibits the activity of DNA topoisomerase I . It also mediates inflammation mainly through the IL‐6, IL‐1β, VEGFA, TNF‐α, and PTGS2 (COX‐2), and the NF‐κB signaling pathways .

Temporal Effects in Laboratory Settings

The effects of Sophoramine change over time in laboratory settings. Specific information on Sophoramine’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Sophoramine vary with different dosages in animal models. Detailed information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

Sophoramine is involved in various metabolic pathways. Specific information on the metabolic pathways that Sophoramine is involved in, including any enzymes or cofactors that it interacts with, is currently limited .

Transport and Distribution

Sophoramine is transported and distributed within cells and tissues. Specific information on how Sophoramine is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, is currently limited .

准备方法

Synthetic Routes and Reaction Conditions: Sophoramine is typically synthesized through a series of chemical reactions starting from purine. The common synthetic route involves the protection of nitrogen atoms, followed by substitution reactions and reduction steps to yield the final product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, sophoramine is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves multiple purification steps, including crystallization and filtration, to isolate sophoramine from other by-products .

化学反应分析

Types of Reactions: Sophoramine undergoes various chemical reactions, including:

Oxidation: Sophoramine can be oxidized to form oxysophoramine using oxidizing agents such as hydrogen peroxide.

Substitution: Substitution reactions involving sophoramine often use halogenating agents to introduce halogen atoms into the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcohol solvent.

Substitution: Halogenating agents such as chlorine or bromine in an organic solvent.

Major Products:

Oxidation: Oxysophoramine.

Reduction: Reduced forms of sophoramine.

Substitution: Halogenated derivatives of sophoramine.

相似化合物的比较

- Sophoridine

- Sophocarpine

- Matrine

- Oxymatrine

属性

IUPAC Name |

(1S,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,6-7,11-12,15H,2-5,8-10H2/t11-,12+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCQRJPAMIHLQX-ZOWXZIJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3C(=O)C=CC=C3C4C2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3C(=O)C=CC=C3[C@@H]4[C@H]2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218926 | |

| Record name | Sophoramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6882-66-2 | |

| Record name | (-)-Sophoramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6882-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophoramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophoramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)